molecular formula C6H13ClN2O B6266542 2-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1803608-15-2

2-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B6266542
CAS No.: 1803608-15-2
M. Wt: 164.6
InChI Key:
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Description

2-(Pyrrolidin-3-yl)acetamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.

    Acetamide Formation: The pyrrolidine ring is then functionalized to introduce the acetamide group. This can be achieved by reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride under basic conditions.

    Hydrochloride Salt Formation: Finally, the free base form of 2-(pyrrolidin-3-yl)acetamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Pyrrolidine Derivatives: Using efficient catalytic processes to produce pyrrolidine derivatives in large quantities.

    Acetamide Functionalization: Employing optimized reaction conditions to ensure high yield and purity of the acetamide product.

    Purification and Salt Formation: Utilizing crystallization or other purification techniques to obtain the hydrochloride salt in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-yl)acetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The acetamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.

    Proline: An amino acid with a pyrrolidine ring, important in protein structure and function.

    Pyrrolidinone: A lactam derivative of pyrrolidine, used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness

2-(Pyrrolidin-3-yl)acetamide hydrochloride is unique due to its specific combination of the pyrrolidine ring and the acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1803608-15-2

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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